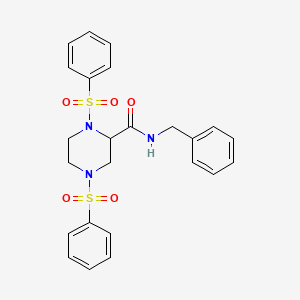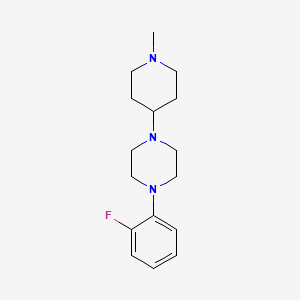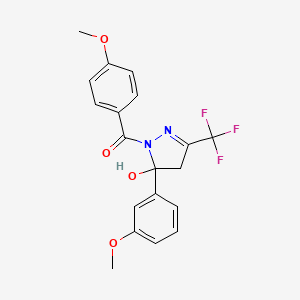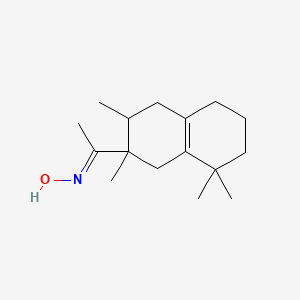
N-benzyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as BBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery. BBP is a piperazine-based compound that belongs to the class of sulfonamide derivatives.
Applications De Recherche Scientifique
BBP has shown promising results in scientific research for its potential applications in drug discovery. BBP has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, BBP has been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease. BBP has also been studied for its potential use in the treatment of bacterial infections.
Mécanisme D'action
BBP's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. BBP has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell growth and metastasis. Additionally, BBP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase activity has led to BBP being studied for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
BBP has been shown to have a range of biochemical and physiological effects. BBP has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. BBP has also been shown to have anti-inflammatory properties by reducing the production of inflammatory cytokines. Additionally, BBP has been shown to inhibit the activity of acetylcholinesterase, which has led to its potential use in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BBP has several advantages for lab experiments, including its potential use in drug discovery and its ability to inhibit the activity of enzymes and proteins in the body. However, there are also limitations to using BBP in lab experiments. The synthesis of BBP is a complex process that requires expertise in organic chemistry. Additionally, BBP's mechanism of action is not fully understood, which may limit its potential use in certain applications.
Orientations Futures
There are several future directions for research on BBP. One area of research is the development of BBP as a potential treatment for Alzheimer's disease. BBP's ability to inhibit the activity of acetylcholinesterase has shown promise in preclinical studies, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Another area of research is the development of BBP as a potential anti-cancer agent. BBP has shown promising results in preclinical studies, and further research is needed to determine its potential as a treatment for cancer. Additionally, further research is needed to fully understand BBP's mechanism of action and to determine its potential use in other applications.
Conclusion
In conclusion, BBP is a piperazine-based compound that has gained significant attention in the field of scientific research for its potential applications in drug discovery. BBP has shown promising results in preclinical studies for its potential use as an anti-cancer agent, anti-inflammatory agent, and treatment for Alzheimer's disease. BBP's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. While there are limitations to using BBP in lab experiments, further research is needed to determine its potential use in other applications.
Méthodes De Synthèse
The synthesis of BBP involves a multi-step process that begins with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. The resulting compound is then reacted with p-toluenesulfonyl chloride to form N-benzylpiperazine-p-toluenesulfonamide. Finally, the compound is reacted with benzene-1,4-disulfonyl chloride to form BBP. The synthesis of BBP is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-benzylpiperazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c28-24(25-18-20-10-4-1-5-11-20)23-19-26(33(29,30)21-12-6-2-7-13-21)16-17-27(23)34(31,32)22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICJUOZQQSTECC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}phenyl 1-naphthoate](/img/structure/B5194402.png)


![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5194424.png)
![1-(4-iodophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5194429.png)
![4-{[3-(1,3-benzodioxol-5-yl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5194436.png)
![3-chloro-N-({[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5194441.png)
![1-[3-(dimethylamino)benzoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5194445.png)
![2-(2,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5194463.png)
![sec-butyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B5194482.png)

![2-[4-cyclobutyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5194494.png)
![4-{[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5194501.png)